molecular formula C17H23NO2 B1202912 4-Methylpropranolol CAS No. 2007-69-4

4-Methylpropranolol

Cat. No.: B1202912
CAS No.: 2007-69-4
M. Wt: 273.37 g/mol
InChI Key: INIIAIIRDKMVMR-UHFFFAOYSA-N
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Description

4-Methylpropranolol: is a derivative of propranolol, a well-known non-selective beta-adrenergic receptor antagonist. It is characterized by the presence of a methyl group at the fourth position of the naphthalene ring. This modification imparts unique properties to the compound, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methylpropranolol typically involves the following steps:

    Starting Materials: The synthesis begins with 4-methylnaphthol, epichlorohydrin, and isopropylamine.

    Epoxide Formation: 4-Methylnaphthol reacts with epichlorohydrin to form an epoxide intermediate.

    Ring Opening: The epoxide is then subjected to ring-opening reaction with isopropylamine, resulting in the formation of this compound.

Industrial Production Methods: In industrial settings, the synthesis of this compound is optimized for high yield and purity. Continuous flow synthesis is often employed to enhance the efficiency and scalability of the process. This method involves the use of catalytic amounts of water to improve the yield and reduce the formation of by-products .

Chemical Reactions Analysis

Types of Reactions: 4-Methylpropranolol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like sodium hydroxide and various alkyl

Properties

IUPAC Name

1-(4-methylnaphthalen-1-yl)oxy-3-(propan-2-ylamino)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO2/c1-12(2)18-10-14(19)11-20-17-9-8-13(3)15-6-4-5-7-16(15)17/h4-9,12,14,18-19H,10-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INIIAIIRDKMVMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C2=CC=CC=C12)OCC(CNC(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60942093
Record name 1-[(4-Methylnaphthalen-1-yl)oxy]-3-[(propan-2-yl)amino]propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60942093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2007-69-4
Record name 4-Methylpropranolol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002007694
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-[(4-Methylnaphthalen-1-yl)oxy]-3-[(propan-2-yl)amino]propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60942093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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